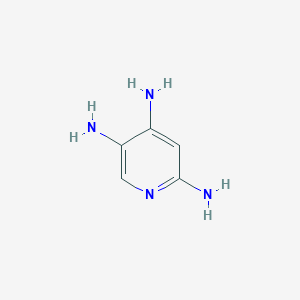

Pyridine-2,4,5-triamine

Vue d'ensemble

Description

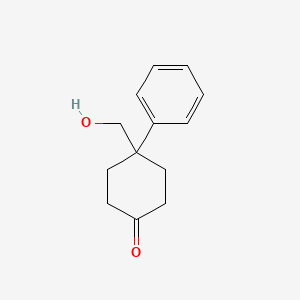

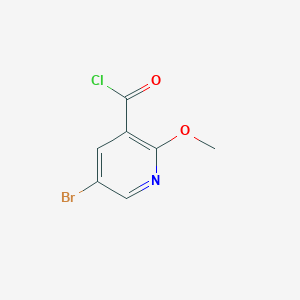

Pyridine-2,4,5-triamine, also known as 2,4,5-triaminopyridine (TAP), is an organic amine compound composed of a pyridine ring, three primary amine groups, and a hydrogen atom. It is a colorless liquid that is soluble in water and has a pungent odor. TAP is used in a variety of industrial applications, including as a corrosion inhibitor, a curing agent for epoxy resins, and as an intermediate in the synthesis of pharmaceuticals. It is also used as a catalyst in the synthesis of organic compounds and in the production of dyes and pigments.

Applications De Recherche Scientifique

Synthesis and Material Science

Pyridine-2,4,5-triamine derivatives have been pivotal in the synthesis of soluble and thermally stable polyimides. These polyimides, featuring phthalimide as a pendent group and pyridine moieties in the main chains, exhibit excellent thermal stability and solubility in polar aprotic solvents (Zhuo et al., 2014). Additionally, novel pyridine-containing triamine monomers have been synthesized, contributing to advancements in material sciences.

Complex Formation and Stereochemistry

This compound derivatives are involved in forming stable metal complexes, particularly with copper(II) ions. This has implications in stereochemistry and molecular synthesis, where the stereoselectivity of these reactions is of significant interest (Bernauer & Gretillat, 1989). The ability to create and manipulate these complexes extends the applications of pyridine derivatives in various branches of chemistry.

Catalysis and Organic Synthesis

This compound and its derivatives have been employed as catalysts in various chemical reactions. For instance, they have been used in the enantioselective Michael addition of cyclic ketones to nitroalkenes, showcasing their potential in creating chiral, stereocontrolled compounds (Pansare & Pandya, 2006). This application is particularly relevant in pharmaceutical and fine chemical synthesis.

Plant Physiology Research

In the field of plant physiology, growth retardants derived from this compound structures are increasingly used. They offer insights into the regulation of terpenoid metabolism, which is closely related to plant growth, cell division, and senescence (Grossmann, 1990). Such applications extend the utility of pyridine derivatives beyond conventional chemistry into biological research.

Photodynamic Cancer Therapy

Some pyridine derivatives structurally related to triarylpyridines have been explored for potential applications in photodynamic cell-specific cancer therapy. This illustrates the diverse range of biological and therapeutic applications that this compound derivatives can have, spanning from material science to medicine (Maleki, 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

Pyridine-2,4,5-triamine is a heterocyclic compound

Mode of Action

It’s known that pyrimidines, a class of compounds structurally similar to this compound, exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .

Biochemical Pathways

For instance, they are involved in DNA and RNA biosynthesis .

Result of Action

It’s known that pyrimidines, which are structurally similar to this compound, exhibit a range of pharmacological effects .

Propriétés

IUPAC Name |

pyridine-2,4,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H4,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIIDUIQNLSXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618331 | |

| Record name | Pyridine-2,4,5-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23244-87-3 | |

| Record name | Pyridine-2,4,5-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)

![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/structure/B1321595.png)